OC(=O)c1cccnc1Oc2ccc(F)cc2
. This indicates the presence of a fluorophenoxy group attached to a nicotinic acid molecule . SDZUYDOXBXHDCE-UHFFFAOYSA-N
. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2